molecular formula C15H22FN3 B5914831 1-(2-fluorophenyl)-4-(3-piperidinyl)piperazine

1-(2-fluorophenyl)-4-(3-piperidinyl)piperazine

Cat. No. B5914831
M. Wt: 263.35 g/mol
InChI Key: BXUAAQNMWXBKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-(3-piperidinyl)piperazine, also known as FPPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been used in scientific research to study the mechanisms of action of other similar compounds.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorophenyl)-4-(3-piperidinyl)piperazine is not well understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain. This can result in feelings of euphoria, increased energy, and altered perceptions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin levels in the brain, leading to feelings of euphoria and altered perceptions. It has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorophenyl)-4-(3-piperidinyl)piperazine in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers have a good understanding of its properties and effects, which can make it easier to design experiments. However, one limitation of using this compound is that it is a psychoactive drug that can have significant effects on the central nervous system. This means that researchers need to be careful when designing experiments to ensure that the effects of this compound do not confound the results.

Future Directions

There are a number of future directions for research on 1-(2-fluorophenyl)-4-(3-piperidinyl)piperazine. One area of interest is the development of new compounds that are similar to this compound but have different properties. These compounds could be used to study the effects of different neurotransmitters on the brain. Another area of interest is the development of new methods for synthesizing this compound and related compounds. This could lead to the development of new drugs with therapeutic applications. Overall, this compound is an important compound that has been used extensively in scientific research. Its unique properties make it a valuable tool for studying the mechanisms of action of other psychoactive drugs.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-(3-piperidinyl)piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 3-piperidinylmethyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

1-(2-fluorophenyl)-4-(3-piperidinyl)piperazine has been used in scientific research to study the mechanisms of action of other psychoactive drugs. It has been used as a reference compound to compare the effects of other compounds on the central nervous system. This compound has also been used to study the effects of different drugs on the dopamine and serotonin systems in the brain.

properties

IUPAC Name

1-(2-fluorophenyl)-4-piperidin-3-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3/c16-14-5-1-2-6-15(14)19-10-8-18(9-11-19)13-4-3-7-17-12-13/h1-2,5-6,13,17H,3-4,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUAAQNMWXBKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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